molecular formula C11H12N2O3S B2386856 methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 784108-64-1

methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2386856
CAS No.: 784108-64-1
M. Wt: 252.29
InChI Key: DMERJSKBXWJCTD-UHFFFAOYSA-N
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Description

Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate (CAS: 928888-65-7) is a hydrobromide salt with the molecular formula C₁₁H₁₃BrN₂O₃S . Structurally, it features a benzothiazole core substituted with a methoxy group at position 6 and an imino-acetate ester moiety at position 3 (Figure 1). This compound belongs to a class of heterocyclic derivatives known for their diverse pharmacological and synthetic applications, particularly in drug discovery as intermediates for bioactive molecules .

For example, related compounds like ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) were synthesized using 2-methylbenzothiazol-3(2H)-one, phenylboronic acid, and palladium catalysts in toluene/water mixtures .

Properties

IUPAC Name

methyl 2-(2-imino-6-methoxy-1,3-benzothiazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-15-7-3-4-8-9(5-7)17-11(12)13(8)6-10(14)16-2/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMERJSKBXWJCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Amino-6-Methoxybenzothiazole Intermediate

The synthesis begins with the preparation of the benzothiazole core. 2-Aminothiophenol reacts with 4-methoxybenzaldehyde under acidic conditions (e.g., hydrochloric acid) to form 2-amino-6-methoxybenzothiazole. This step typically employs reflux conditions (90–100°C) in ethanol or acetic acid, with reaction times ranging from 4–8 hours. The electron-donating methoxy group directs electrophilic substitution to the para position, ensuring regioselectivity.

Key Reaction Parameters:

  • Molar Ratio: 1:1 stoichiometry between 2-aminothiophenol and aldehyde
  • Acid Catalyst: 10–15% HCl by volume
  • Yield: 70–75% after recrystallization

Cyclization and Ring Formation

Cyclization of the intermediate occurs under oxidative conditions. A mixture of iodine and potassium iodide in dimethylformamide (DMF) facilitates intramolecular C–S bond formation at 60–70°C. This step converts the linear precursor into the bicyclic benzothiazole system.

Esterification with Methyl Acetate

The final step involves alkylation of the nitrogen at position 3 using methyl chloroacetate. Conducted in anhydrous DMF with potassium carbonate as a base, this reaction proceeds at 50–60°C for 6–8 hours. The polar aprotic solvent enhances nucleophilicity, while the base scavenges HCl generated during the substitution.

Table 1: Traditional Synthesis Steps and Conditions

Step Objective Reagents Conditions Yield (%)
1 Benzothiazole core formation 2-Aminothiophenol, 4-methoxybenzaldehyde, HCl Reflux in ethanol, 6 hr 72
2 Cyclization I₂, KI, DMF 65°C, 3 hr 68
3 Imination NH₄OAc, ethanol Reflux, pH 6.5, 4 hr 65
4 Esterification Methyl chloroacetate, K₂CO₃ DMF, 55°C, 7 hr 70

Microwave-Assisted Synthetic Approaches

Recent advancements in synthetic chemistry have introduced microwave irradiation as a tool to accelerate key steps. Although direct studies on the target compound are limited, analogous benzothiazole syntheses demonstrate the viability of this approach.

One-Pot Microwave Methodology

A modified protocol condenses the cyclization and imination steps into a single reaction vessel. Microwave irradiation (900 W) at 100°C reduces the combined reaction time from 10 hours to 30 minutes. This method utilizes DMF’s high dielectric constant for efficient energy transfer, achieving yields comparable to traditional methods (68–72%).

Advantages:

  • 80% reduction in reaction time
  • Improved regioselectivity due to uniform heating
  • Reduced solvent volume (50% less DMF required)

Critical Analysis of Reaction Parameters

Temperature and Time Optimization

Excessive heat during cyclization promotes thiazole ring decomposition, while insufficient temperatures (<60°C) lead to incomplete reactions. Optimal results occur at 65–70°C for 3 hours. Microwave methods circumvent thermal gradients, enabling precise control and minimizing side products.

Solvent Systems and Their Impact

  • DMF: Enhances nucleophilicity in esterification but complicates purification due to high boiling point (153°C).
  • Ethanol: Ideal for imination but limits solubility of intermediate products.
  • Acetonitrile: Alternative for cyclization, offering lower toxicity and easier removal.

Table 2: Solvent Performance Comparison

Solvent Dielectric Constant Boiling Point (°C) Suitability for Cyclization
DMF 36.7 153 High
Acetonitrile 37.5 82 Moderate
Ethanol 24.3 78 Low

Catalytic Agents and Their Roles

  • Iodine/KI System: Facilitates oxidative cyclization via generation of iodonium intermediates.
  • K₂CO₃: Dual role as base and desiccant during esterification, absorbing water to shift equilibrium toward product formation.

Comparative Evaluation of Synthetic Methodologies

Table 3: Traditional vs. Microwave-Assisted Synthesis

Parameter Traditional Method Microwave Method
Total Time 20–24 hr 4–6 hr
Overall Yield 65–70% 68–72%
Energy Consumption High Moderate
Scalability Industrial Lab-scale
Purification Difficulty Moderate Low

The microwave approach offers clear advantages in speed and efficiency but requires specialized equipment. Traditional methods remain preferable for large-scale production due to established infrastructure.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is its anticancer potential. Research indicates that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines.

  • Case Study : A study evaluated the antiproliferative activity of synthesized compounds derived from similar thiazole structures against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines. Out of numerous derivatives, several exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant potency against these cancer types .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Research Findings : A series of thiazole derivatives were synthesized and tested for their radical scavenging activities using methods like DPPH and superoxide radical assays. Some derivatives showed promising antioxidant activities, suggesting that this compound could be a candidate for further development in antioxidant therapies .

Antimicrobial Activity

Another application of this compound is its antimicrobial properties. Compounds containing thiazole rings have been reported to possess broad-spectrum antimicrobial activity.

  • Case Study : Research has demonstrated that certain thiazole derivatives exhibit significant antibacterial and antifungal activities. The structural features of this compound may contribute to its effectiveness against microbial pathogens, making it a subject of interest for developing new antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized for better yields or enhanced biological activity.

  • Synthesis Techniques : The compound can be synthesized through methodologies such as the chemoselective Michael addition reaction, which allows for the introduction of different substituents on the thiazole ring, potentially enhancing its pharmacological profiles .

Potential in Drug Development

Given its diverse biological activities, this compound holds promise in drug development.

  • Future Directions : Ongoing research aims to explore the structure-activity relationship (SAR) of this compound and its derivatives, focusing on optimizing their efficacy and safety profiles for therapeutic use in oncology and other medical fields .

Mechanism of Action

The mechanism of action of methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzothiazole ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Substituent Variations and Key Properties

Compound Name (CAS) Substituent (Position 6) Molecular Formula Key Properties/Data References
Target compound (928888-65-7) Methoxy (-OCH₃) C₁₁H₁₃BrN₂O₃S Hydrobromide salt; IR data not reported.
Methyl 2-(6-chloro-2-imino-...acetate (1949816-31-2) Chloro (-Cl) C₁₀H₁₀BrClN₂O₂S Electron-withdrawing group; potential enhanced electrophilicity.
Methyl 2-(6-(methylsulfonyl)-...acetate (1949836-92-3) Methylsulfonyl (-SO₂CH₃) C₁₁H₁₃BrN₂O₄S₂ Polar substituent; may improve solubility in aqueous media.
Methyl 2-(6-(methylthio)-...acetate (1949816-68-5) Methylthio (-SCH₃) C₁₁H₁₃BrN₂O₂S₂ Thioether group; potential for redox-sensitive applications.
Methyl 2-(6-butyl-2-imino-...acetate (1351596-78-5) Butyl (-C₄H₉) C₁₄H₁₉BrN₂O₂S Hydrophobic substituent; may enhance membrane permeability.
Methyl 2-(6-sulfamoyl-2-imino-...acetate (941866-77-9) Sulfamoyl (-SO₂NH₂) C₁₀H₁₁BrN₃O₄S₂ Polar and hydrogen-bonding group; potential for targeting enzymes.
Methyl 2-(5,7-dimethyl-2-imino-...acetate (N/A) 5,7-Dimethyl (-CH₃) C₁₃H₁₅BrN₂O₂S Steric hindrance; altered regioselectivity in reactions.

Spectral and Physical Data

  • IR Spectroscopy : The methoxy group in the target compound is expected to show C-O stretching near 1250–1050 cm⁻¹. For comparison, the chloro derivative (1949816-31-2) may exhibit C-Cl stretches at 550–600 cm⁻¹ .
  • Mass Spectrometry: Ethyl derivatives (e.g., 6a) showed fragmentation patterns consistent with loss of ethoxy (OEt, m/z 318) and cyano groups (C₅H₆NO₂, m/z 251) .
  • Melting Points: While data for the target compound is lacking, related compounds like N-(4-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)phenyl)acetamide (6a) melt at 100–102°C .

Pharmacological Relevance

Benzothiazole derivatives are explored as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The sulfamoyl variant (941866-77-9) may target carbonic anhydrases, while the methylsulfonyl derivative (1949836-92-3) could exhibit enhanced metabolic stability .

Reactivity Trends

  • Electron-Donating Groups (e.g., -OCH₃): Increase nucleophilicity at the imino nitrogen, facilitating alkylation or acylation reactions .
  • Electron-Withdrawing Groups (e.g., -Cl, -SO₂CH₃) : Enhance electrophilicity, improving reactivity in SNAr (nucleophilic aromatic substitution) reactions .

Biological Activity

Methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate, a compound belonging to the benzothiazole class, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by the presence of both imino and methoxy groups, which enhance its chemical reactivity and biological properties. The synthesis typically involves a nucleophilic substitution reaction between 2-amino-6-methoxybenzothiazole and methyl chloroacetate in the presence of a base, yielding the desired product with high purity and yield under optimized conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cancer cell proliferation and induce apoptosis. For instance, related benzothiazole compounds have shown significant efficacy against various cancer cell lines such as A431, A549, and H1299. In these studies, compounds demonstrated a reduction in interleukin levels (IL-6 and TNF-α), which are associated with inflammation and tumor progression .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The imino group can form hydrogen bonds with enzyme active sites, inhibiting their activity.
  • Interaction with Proteins : The benzothiazole ring interacts with hydrophobic pockets in proteins, enhancing binding affinity and modulating biochemical pathways.

Case Studies

  • Antitumor Activity : A study synthesized multiple benzothiazole derivatives, including this compound. The derivatives were screened for their ability to inhibit cancer cell growth. Results indicated that certain derivatives exhibited IC50 values comparable to established anticancer agents, suggesting their potential as lead compounds in cancer therapy .
  • Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of benzothiazole derivatives. The study found that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro, indicating their potential utility in treating inflammatory diseases .

Comparative Analysis

Compound Activity IC50 Value (µM) Target
This compoundAntitumorVaries by derivativeCancer cells (A431, A549)
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amineAntitumor1 - 4 (depending on concentration)Cancer cells
Benzothiazole derivative XAnti-inflammatoryNot specifiedPro-inflammatory cytokines

Future Directions

The ongoing research into this compound suggests promising avenues for further exploration:

  • Structure-Activity Relationship (SAR) : Continued investigation into the SAR could lead to the development of more potent derivatives.
  • Clinical Applications : Given its biological activity, this compound may be explored for use in clinical settings as an anticancer or anti-inflammatory agent.

Q & A

Q. What are the key synthetic routes for methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate?

The synthesis typically involves multi-step reactions starting with functionalized benzothiazole precursors. Critical steps include:

  • Core Formation : Construction of the benzothiazole ring via cyclization of thiourea derivatives with α-halocarbonyl compounds (Hantzsch reaction variant) .
  • Functionalization : Introduction of the imino and methoxy groups through nucleophilic substitution or condensation reactions under controlled pH and temperature .
  • Esterification : Methylation of the acetate moiety using methanol or dimethyl sulfate in the presence of a base .
    Purification is achieved via column chromatography, and yields are optimized by adjusting reaction time and solvent polarity (e.g., DMF or acetic acid) .

Q. How is the structural integrity and purity of the compound validated?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of methoxy (δ ~3.8 ppm), imino (δ ~8.5 ppm), and benzothiazole protons .
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (m/z 357.25 for [M+H]+^+) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is confirmed using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Thermal Stability : Decomposition occurs above 150°C; storage at -20°C in inert atmospheres (N2_2) is recommended .
  • Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous acidic/basic conditions. Stability in neutral buffers (pH 6–8) is confirmed for up to 72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

A factorial design approach is recommended:

  • Temperature : Optimal cyclization occurs at 80–90°C; higher temperatures promote side reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces byproduct formation during esterification .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps, reducing reaction time by 30% .
    Data from pilot-scale syntheses suggest a yield improvement from 60% to 85% with these adjustments .

Q. What computational strategies predict the compound’s bioactivity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with cyclooxygenase-2 (COX-2) and kinases, leveraging the thiazole ring’s π-π stacking and hydrogen-bonding potential .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) studies correlate substituent effects (e.g., methoxy vs. methylsulfonyl) with anti-inflammatory IC50_{50} values .
    Experimental validation via enzyme inhibition assays (e.g., COX-2 ELISA) is critical to confirm predictions .

Q. How are contradictions in spectroscopic data resolved during characterization?

  • Multi-Technique Cross-Validation : Discrepancies in 1^1H NMR peaks (e.g., imino proton splitting) are resolved using 2D NMR (COSY, HSQC) .
  • X-ray Crystallography : Single-crystal analysis clarifies ambiguous stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the thiazole ring) .
  • Isotopic Labeling : 15^{15}N-labeled analogs differentiate overlapping signals in complex spectra .

Methodological Challenges and Solutions

  • Low Bioavailability : Nanoparticle encapsulation (PLGA polymers) improves solubility by 40% in in vitro models .
  • Spectral Noise in MS : Matrix-assisted laser desorption/ionization (MALDI) reduces fragmentation artifacts compared to ESI .

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